Benzyl 6-aminonicotinate

Übersicht

Beschreibung

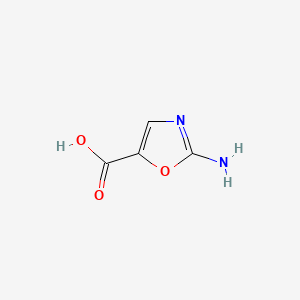

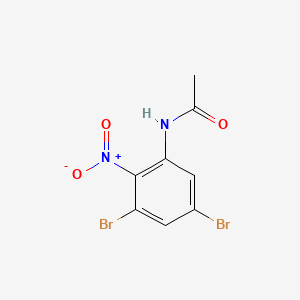

Benzyl 6-aminonicotinate is an organic compound with the molecular formula C13H12N2O2. It is derived from nicotinic acid, where a hydrogen atom at the 6th position is replaced by a benzyl group and an amino group. This compound is known for its applications in various fields, including organic chemistry and biomedical research.

Wissenschaftliche Forschungsanwendungen

Benzyl 6-aminonicotinate has several applications in scientific research:

Organic Chemistry: It is used in the cyanation of alcohols, a valuable process in organic synthesis.

Biomedical Research: The compound serves as an antioxidant and anti-inflammatory agent in cell culture and animal models.

Electrochemistry: It acts as a catalyst in cyclic voltammetry experiments, facilitating electron transfer reactions.

Safety and Hazards

Wirkmechanismus

Target of Action

Benzyl 6-aminonicotinate, also known as Benzyl nicotinate , is primarily used as a rubefacient and vasodilator . It is often used in combination with analgesics in topical preparations .

Mode of Action

It is known to act as a catalyst in cyclic voltammetry, but the exact mechanism by which it facilitates electron transfer needs further investigation.

Pharmacokinetics

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c to maintain its stability and efficacy.

Result of Action

It is used in combination with analgesics to treat various conditions such as back pain, bursitis, osteoarthritis, periarthritis, rheumatism, sciatica, spondylosis, and acute nonspecific tenosynovitis . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can significantly impact its stability and efficacy . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 6-aminonicotinate can be synthesized through the reaction of 6-aminonicotinic acid with benzyl bromide. The reaction typically involves the use of a base such as triethylamine in a solvent like N,N-dimethylformamide. The mixture is heated and stirred at temperatures around 55 to 57°C for approximately 19 hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 6-aminonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Vergleich Mit ähnlichen Verbindungen

Benzyl nicotinate: Similar in structure but primarily used as a vasodilator and rubefacient.

6-Aminonicotinic acid: The precursor in the synthesis of Benzyl 6-aminonicotinate, lacking the benzyl group.

Uniqueness: this compound is unique due to its dual functional groups (benzyl and amino), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound in both organic synthesis and biomedical applications.

Eigenschaften

IUPAC Name |

benzyl 6-aminopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-12-7-6-11(8-15-12)13(16)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFRFMFRNZBTPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672352 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935687-49-3 | |

| Record name | Benzyl 6-aminopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

Methanone](/img/structure/B581994.png)

![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)

![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)